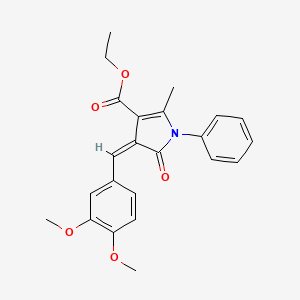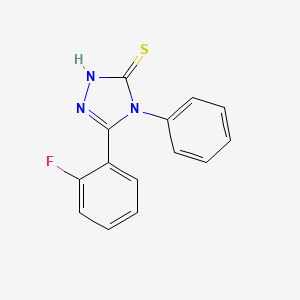![molecular formula C17H15N5O3 B11543322 6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11543322.png)
6-benzyl-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo bencilo, un anillo de triazinona y un enlace hidracinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona generalmente implica la condensación de 2,4-dihidroxi-benzaldehído con derivados de hidracina, seguida de ciclización con precursores de triazina sustituidos con bencilo. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento a reflujo para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares pero a mayor escala. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el grupo hidracinil en una amina.
Sustitución: La sustitución electrofílica aromática puede ocurrir en el grupo bencilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como el bromo para las reacciones de sustitución. Las condiciones generalmente implican temperaturas controladas y el uso de solventes apropiados para garantizar la vía de reacción deseada.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados de quinona a partir de la oxidación, derivados de amina a partir de la reducción y compuestos de bencilo sustituidos a partir de la sustitución electrofílica aromática.
Aplicaciones Científicas De Investigación
6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona implica su interacción con objetivos moleculares como enzimas o receptores. El grupo hidracinil del compuesto puede formar enlaces de hidrógeno o coordinarse con iones metálicos, afectando la actividad de la molécula diana. Los grupos bencilo y triazinona contribuyen a la afinidad de unión general del compuesto y a su especificidad.
Comparación Con Compuestos Similares
Compuestos similares
6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona: comparte similitudes con otros derivados de triazinona y compuestos que contienen hidracina.
Derivados de 2,4-dihidroxi-benzaldehído: Estos compuestos tienen estructuras aromáticas similares y pueden sufrir reacciones químicas comparables.
Derivados de hidracina:
Singularidad
La singularidad de 6-bencil-3-[(2E)-2-(2,4-dihidroxi-bencilideno)hidracinil]-1,2,4-triazin-5(2H)-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas distintas y posibles actividades biológicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C17H15N5O3 |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
6-benzyl-3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N5O3/c23-13-7-6-12(15(24)9-13)10-18-21-17-19-16(25)14(20-22-17)8-11-4-2-1-3-5-11/h1-7,9-10,23-24H,8H2,(H2,19,21,22,25)/b18-10+ |
Clave InChI |
HIVNMBRRBSFDLD-VCHYOVAHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=C(C=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![2,3,4,5-Tetrachloro-6-[(3,4,5,6-tetrachloropyridin-2-yl)disulfanyl]pyridine](/img/structure/B11543254.png)

![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)

![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543297.png)

![[(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11543316.png)
![N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B11543317.png)
